Product packaging for 4-Ethoxy-2,3-difluorobenzylamine(Cat. No.:CAS No. 1017779-64-4)

4-Ethoxy-2,3-difluorobenzylamine

Cat. No.: B1390713
CAS No.: 1017779-64-4
M. Wt: 187.19 g/mol
InChI Key: HEQSMZPXPVOQCD-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-difluorobenzylamine (CAS 1017779-64-4) is a fluorinated organic compound with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol . This compound serves as a versatile benzylamine-based building block in organic synthesis and pharmaceutical research, particularly in the development of active pharmaceutical ingredients (APIs). Its structure, featuring an ethoxy group and two fluorine atoms on the benzene ring, makes it a valuable synthon for creating more complex molecules. Research indicates that related difluorobenzylamine intermediates are critically employed in the synthesis of integrase inhibitors, such as the anti-retroviral drug Dolutegravir used against HIV infection . The compound's mechanism of action is derived from its role as a precursor in constructing molecules that inhibit enzymatic activity; for instance, Dolutegravir functions by inhibiting HIV integrase, thereby blocking the viral replication cycle . Furthermore, in silico studies have suggested that intermediates structurally similar to those derived from this chemical scaffold show potential as inhibitors of the SARS-CoV-2 O-ribose methyltransferase (OMTase), indicating a possible avenue for repurposing in antiviral research . As a key intermediate in multi-step synthetic routes, this amine is typically handled under controlled conditions and is intended for research and development purposes only . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11F2NO B1390713 4-Ethoxy-2,3-difluorobenzylamine CAS No. 1017779-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethoxy-2,3-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-4H,2,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQSMZPXPVOQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Novel Preparations of 4 Ethoxy 2,3 Difluorobenzylamine

Established Synthetic Routes for Fluorinated Benzylamines

Established methods for synthesizing fluorinated benzylamines often rely on the robust and well-documented reductive amination reaction.

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound, in this case, 4-Ethoxy-2,3-difluorobenzaldehyde (B176945), with an amine to form an imine intermediate. This imine is then reduced to the target amine, 4-Ethoxy-2,3-difluorobenzylamine. nih.gov The process is typically carried out in a one-pot fashion, where the aldehyde, amine, and reducing agent are combined. The reaction proceeds via the initial formation of a carbinolamine, which then dehydrates to form an imine or an iminium ion, the species that undergoes reduction. masterorganicchemistry.com

The precursor, 4-ethoxy-2,3-difluorobenzaldehyde, serves as the starting point for this synthesis. nih.gov The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond of the imine.

A variety of reducing agents and catalytic systems can be employed for the reduction of the imine intermediate in the synthesis of fluorinated benzylamines. The choice of reducing agent is critical as it can influence the reaction's efficiency and selectivity. masterorganicchemistry.com

Hydride Reducing Agents:

Sodium Borohydride (B1222165) (NaBH₄): A common and cost-effective reducing agent. However, it can also reduce the starting aldehyde, so the reaction conditions must be controlled, often by forming the imine first before adding the borohydride. masterorganicchemistry.comorganic-chemistry.org

Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than sodium borohydride and selectively reduces the protonated imine (iminium ion) over the aldehyde. masterorganicchemistry.com This selectivity allows for the entire reaction to be performed in one pot at a slightly acidic pH. harvard.edu

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and highly selective reducing agent for reductive aminations, often used in aprotic solvents like dichloroethane. harvard.edupurdue.edu It is particularly useful for reactions with sensitive functional groups. masterorganicchemistry.com

Catalytic Hydrogenation:

Palladium on Carbon (Pd/C): Catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon catalyst is a widely used industrial method. This "clean" method produces water as the only byproduct. However, care must be taken as some fluorinated aromatic compounds can be susceptible to dehalogenation under certain hydrogenation conditions. researchgate.net

The following table summarizes the characteristics of common reducing agents used in reductive amination:

Interactive Table: Comparison of Reducing Agents for Reductive Amination
Reducing AgentFormulaKey CharacteristicsCommon Solvents
Sodium BorohydrideNaBH₄Cost-effective, can reduce aldehydesMethanol, Ethanol
Sodium CyanoborohydrideNaBH₃CNSelectively reduces iminium ions, toxic cyanide byproductMethanol, Water
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild, highly selective, moisture-sensitiveDichloroethane, THF
Hydrogen with Pd/CH₂/Pd-C"Green" method, risk of dehalogenationAlcohols, Ethyl Acetate (B1210297)

Amine Source Variation in Reductive Amination Protocols

The choice of the amine source is fundamental in reductive amination as it determines the final product. To synthesize the primary amine, this compound, ammonia (B1221849) or an ammonia equivalent is used. nih.gov

Common sources of ammonia for this reaction include:

Aqueous or alcoholic solutions of ammonia.

Ammonium (B1175870) salts, such as ammonium acetate or ammonium formate, which can provide both the amine and a pH buffer for the reaction. harvard.edu

Using a primary amine (R-NH₂) as the nitrogen source would lead to a secondary benzylamine (B48309), while a secondary amine (R₂NH) would yield a tertiary benzylamine. For the specific synthesis of this compound, ammonia is the required nitrogen source. The use of an optimized metal hydride/ammonia system can selectively produce primary amines with minimal formation of secondary and tertiary amine byproducts. organic-chemistry.org

Advanced Synthetic Strategies and Methodological Development

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of fluorinated amines.

Modern synthetic methods increasingly rely on catalysis to improve efficiency and selectivity. In the context of synthesizing fluorinated benzylamines, several catalytic approaches are noteworthy.

Transition Metal Catalysis: Copper-catalyzed enantioselective aza-Friedel-Crafts reactions of phenols with N-sulfonyl aldimines have been developed to produce chiral secondary benzylamines. nih.gov While this specific example leads to a secondary amine, the development of related catalytic systems could be adapted for primary amine synthesis.

Palladium-Catalyzed C-H Activation: Directing group strategies in palladium-catalyzed reactions allow for the fluorination of benzylic C(sp³)-H bonds. d-nb.infobeilstein-journals.org While this is a different approach from building the amine group, it represents an advanced method for introducing fluorine into a benzylamine scaffold. Free primary amines can also direct the ortho-C-H halogenation of benzylamines using palladium catalysis. thieme-connect.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. It can be used to activate trifluoromethyl groups for the synthesis of difluoromethyl compounds and to generate α-amino radicals from imine derivatives for C-C bond formation. researchgate.net These principles could potentially be applied to novel syntheses of fluorinated benzylamines.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dovepress.comrsc.org

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Catalytic hydrogenation is a highly atom-economical method, as it ideally produces only water as a byproduct. researchgate.net

Use of Safer Reagents: Replacing toxic reagents like sodium cyanoborohydride with less hazardous alternatives such as sodium borohydride (with process optimization) or employing catalytic hydrogenation aligns with green chemistry principles. masterorganicchemistry.com The development of greener deoxyfluorination reagents is also an active area of research. nih.govacs.org

Solvent Choice: Utilizing water or other environmentally benign solvents is preferred. Some reductive aminations can be performed in water or under solvent-free conditions. organic-chemistry.org

Energy Efficiency: Catalytic methods often proceed under milder conditions (lower temperatures and pressures) compared to classical stoichiometric reactions, thus reducing energy consumption.

The application of these principles can lead to more sustainable synthetic routes for valuable fluorinated compounds like this compound.

Exploration of Novel Protecting Group Strategies for Amine Functionality

In multi-step syntheses involving this compound or its derivatives, protection of the primary amine functionality is often necessary to prevent unwanted side reactions. organic-chemistry.org The nucleophilic and basic nature of the amine group makes it susceptible to reaction with a wide range of electrophiles and oxidizing agents. organic-chemistry.org The choice of a protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal. organic-chemistry.org

Commonly used protecting groups for amines include carbamates, amides, and sulfonamides. organic-chemistry.orgnih.gov The most prevalent are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups, which transform the amine into a less nucleophilic carbamate. organic-chemistry.org

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a wide range of non-acidic conditions. Its removal is conveniently achieved with strong acids like trifluoroacetic acid (TFA).

The Cbz group , introduced using benzyl (B1604629) chloroformate, is notable for its stability and can be removed by catalytic hydrogenolysis, a mild method that often does not affect other functional groups. wikipedia.org

Sulfonamides , such as those derived from p-toluenesulfonyl chloride (tosyl group) or 2-nitrobenzenesulfonyl chloride (nosyl group), offer another layer of protection with distinct stability profiles. nih.gov The recently developed Nms (2-nitromethanesulfonyl) protecting group offers a balance of stability and facile cleavage under specific conditions, providing an alternative to traditional sulfonamides. nih.gov

Orthogonal protecting group strategies are particularly valuable in complex syntheses. organic-chemistry.org This involves using multiple protecting groups in the same molecule that can be removed under different, non-interfering conditions. organic-chemistry.org For instance, a molecule might contain a Boc-protected amine and a silyl-protected alcohol. The Boc group can be removed with acid, leaving the silyl (B83357) group intact, and vice-versa.

The table below summarizes some common protecting groups for amines and their typical deprotection conditions.

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl)
BenzyloxycarbonylCbz, ZBenzyl chloroformateCatalytic Hydrogenolysis (H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)
BenzylBnBenzyl bromide, Benzyl chlorideCatalytic Hydrogenolysis (H₂, Pd/C)
p-ToluenesulfonylTs, Tosylp-Toluenesulfonyl chloride (TsCl)Strong acid, reducing agents
2-NitrobenzenesulfonylNs, Nosyl2-Nitrobenzenesulfonyl chlorideThiolates (e.g., thiophenol) and base

Stereoselective Synthesis Considerations for Related Chiral Fluorinated Benzylamines

While this compound itself is achiral, the development of stereoselective methods for the synthesis of related chiral fluorinated benzylamines is a significant area of research, particularly for the pharmaceutical industry where the chirality of a molecule can be critical to its biological activity. nih.gov The introduction of fluorine can alter the electronic properties and basicity of the amine, which can influence the stereochemical outcome of synthetic transformations. acs.org

One major strategy for the stereoselective synthesis of chiral amines is the asymmetric reduction of a prochiral imine or a related C=N bond-containing precursor. This can be achieved using chiral reducing agents or a stoichiometric reducing agent in the presence of a chiral catalyst.

Another approach involves the asymmetric addition of a nucleophile to an imine. For fluorinated systems, the use of N-tert-butylsulfinyl imines has proven to be a powerful method. The sulfinyl group acts as a chiral auxiliary, directing the stereochemical course of the addition of organometallic reagents or the reduction of the imine, and can be readily cleaved after the desired stereocenter is set.

The catalytic asymmetric Mannich reaction of fluorinated nucleophiles is another efficient route for synthesizing pharmaceutically important fluorinated amino compounds. nih.gov Furthermore, transition metal-catalyzed asymmetric allylic substitution reactions represent a powerful method for constructing stereocenters. nih.gov

Process Optimization and Scalability Studies in Research Context

The transition of a synthetic route from a laboratory-scale procedure to a larger, more scalable process is a critical aspect of chemical development, particularly for active pharmaceutical ingredients (APIs) and their intermediates. gd3services.comagcchem.com Process optimization focuses on improving the efficiency, safety, cost-effectiveness, and environmental footprint of a synthesis. gd3services.comsinoshiny.com

For a compound like this compound, several aspects of its potential synthesis would be subject to optimization:

Reaction Conditions : Each step in the synthesis would be optimized. This includes screening different solvents, catalysts, bases, and reaction temperatures to maximize yield and minimize reaction times and by-product formation. sinoshiny.com For instance, in a potential Grignard reaction to form a precursor, the choice of solvent and the method of magnesium activation can be crucial for scalability and to suppress side reactions like Wurtz coupling. researchgate.netnih.gov The use of flow chemistry can also offer advantages in terms of safety, heat transfer, and scalability for such reactions. pharmtech.com

Work-up and Purification : The procedures for isolating and purifying the product at each stage would be refined to be more amenable to large-scale operations. This often involves moving away from techniques like column chromatography towards crystallization or distillation. gd3services.com

Safety and Environmental Impact : The use of toxic or hazardous reagents would be minimized or replaced with safer alternatives. The generation of waste would also be a key consideration, with a focus on recycling solvents and minimizing the environmental impact. agcchem.com

The table below outlines key considerations for process optimization.

Optimization ParameterKey Considerations
Yield and Throughput Maximize product output per batch or unit of time.
Purity Ensure the final product meets required specifications.
Cost of Goods Minimize the cost of raw materials, solvents, and energy.
Cycle Time Reduce the overall time required to complete a production cycle.
Process Safety Identify and mitigate potential hazards.
Environmental Impact Reduce waste and use greener chemicals and processes.

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxy 2,3 Difluorobenzylamine

Transformations of the Amine Functional Group

The primary amine group in 4-ethoxy-2,3-difluorobenzylamine is a key site for a variety of chemical reactions, including oxidation, reduction, and amide bond formation.

Oxidation Reactions and Products Thereof (e.g., Imines, Nitriles)

The primary amine of this compound can undergo oxidation to furnish imines and nitriles, which are valuable intermediates in organic synthesis. While specific studies on the oxidation of this compound are not extensively documented, the reactivity can be inferred from the well-established oxidation chemistry of other benzylamines.

The oxidation of benzylamines to the corresponding imines or nitriles can be achieved using a variety of oxidizing agents and catalytic systems. The choice of oxidant and reaction conditions can selectively favor the formation of either the imine or the nitrile. For instance, the formation of an imine typically occurs under milder conditions, while more forcing conditions can lead to the corresponding nitrile.

A plausible intermediate in the oxidation of primary amines to nitriles is the corresponding imine, which undergoes further oxidation. The general transformation can be represented as follows:

Ar-CH₂NH₂ → [Ar-CH=NH] → Ar-C≡N

Various catalytic systems have been developed for this transformation, often employing transition metals. For example, copper-catalyzed aerobic oxidation has been shown to be an efficient method for the conversion of primary amines to nitriles.

Catalyst SystemOxidantProduct TypeReference
Copper-based catalystsO₂Nitrile
Ruthenium complexesNaIO₄Nitrile
Ruthenium complexesO₂Imine
Ferrate(VI)-Nitrile youtube.com
Electrochemical (NiCoFe-CAT MOF)-Nitrile fishersci.co.uknih.gov

It is important to note that the electronic nature of the substituents on the aromatic ring can influence the reaction rate and product distribution. The electron-donating ethoxy group and the electron-withdrawing fluorine atoms in this compound would likely modulate its reactivity in these oxidation reactions.

Reduction Reactions Leading to Substituted Amine Derivatives

While the primary amine group is already in a reduced state, further functionalization can be achieved through reductive amination of the corresponding aldehyde, 4-ethoxy-2,3-difluorobenzaldehyde (B176945). This process involves the reaction of the aldehyde with an amine to form an imine, which is then reduced in situ to the desired secondary or tertiary amine. This approach is a cornerstone in the synthesis of a wide array of substituted amine derivatives.

A patent for the synthesis of the key intermediate for Dolutegravir, 2,4-difluorobenzylamine (B110887), describes a reductive amination step where 2,4-difluorobenzaldehyde (B74705) is reacted with ammonia (B1221849) and hydrogen gas in the presence of a catalyst. masterorganicchemistry.com A similar strategy could be employed starting from 4-ethoxy-2,3-difluorobenzaldehyde to generate substituted amines.

The general scheme for reductive amination is as follows:

Ar-CHO + R-NH₂ → [Ar-CH=NR] → Ar-CH₂-NHR

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. The choice of reducing agent is often dictated by the substrate's functional group tolerance.

Amide Bond Formation Reactions in Complex Molecule Construction

The primary amine of this compound readily participates in amide bond formation reactions with carboxylic acids and their derivatives. This reaction is fundamental in the construction of more complex molecules, including biologically active compounds and materials.

The formation of an amide bond typically requires the activation of the carboxylic acid component. A wide variety of coupling reagents have been developed to facilitate this transformation, each with its own advantages in terms of efficiency, selectivity, and compatibility with other functional groups.

Commonly used amide coupling reagents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Phosphonium salts: such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP).

Uronium salts: such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

A theoretical study on the related compound 4-ethoxy-2,3-difluorobenzamide (B1393347) has been conducted, providing insights into its structural and electronic properties which are relevant to its reactivity. nih.gov While this study focuses on the benzamide (B126), the underlying principles of reactivity of the substituted phenyl ring are applicable.

Reactivity Profile of Fluorine and Ethoxy Substituents

The fluorine and ethoxy groups on the aromatic ring of this compound significantly influence its reactivity, particularly in nucleophilic aromatic substitution and by participating in other chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) on the Difluorinated Aromatic Ring

The presence of two electron-withdrawing fluorine atoms on the aromatic ring activates it towards nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. While fluorine is generally a poor leaving group in SN2 reactions, it is a good leaving group in SNAr reactions due to its high electronegativity, which helps to stabilize the intermediate Meisenheimer complex. youtube.commasterorganicchemistry.com

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion (the Meisenheimer complex), followed by the elimination of the leaving group. The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring.

Elucidation of Reaction Mechanisms

Spectroscopic Monitoring of Reaction Progress (e.g., In-situ FTIR)

Any attempt to populate these sections would require speculation or the use of data from different, albeit related, compounds, which would violate the explicit constraints of the request.

Derivatives, Analogues, and Scaffold Chemistry Involving 4 Ethoxy 2,3 Difluorobenzylamine

Synthesis of Structural Analogues and Homologues of 4-Ethoxy-2,3-difluorobenzylamine

The synthesis of structural analogues and homologues of this compound can be achieved through established synthetic methodologies for benzylamines. A common route involves the transformation of a corresponding benzyl (B1604629) halide. For instance, the synthesis of 2,4-difluorobenzylamine (B110887) often proceeds via the reaction of 2,4-difluoro benzyl halide with urotropine (hexamine) followed by acidic hydrolysis, a process known as the Delepine reaction. google.comgoogle.com Another approach is the direct ammonolysis of benzyl chlorides, where the halide is displaced by ammonia (B1221849), often in a solvent like benzene (B151609) or n-hexane under heat. google.com

These methods can be adapted to produce a variety of analogues of this compound by starting with the appropriately substituted benzyl halide. Variation in the alkoxy group (e.g., methoxy, propoxy) or the aromatic substitution pattern allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Table 1: Potential Structural Analogues of this compound and Synthetic Strategies

Analogue NameStarting Material (Example)Synthetic Method
4-Methoxy-2,3-difluorobenzylamine1-(Bromomethyl)-4-methoxy-2,3-difluorobenzeneDelepine Reaction or Ammonolysis
4-Propoxy-2,3-difluorobenzylamine1-(Bromomethyl)-4-propoxy-2,3-difluorobenzeneDelepine Reaction or Ammonolysis
4-Ethoxy-2,5-difluorobenzylamine1-(Bromomethyl)-4-ethoxy-2,5-difluorobenzeneDelepine Reaction or Ammonolysis
4-Ethoxy-3-fluorobenzylamine1-(Bromomethyl)-4-ethoxy-3-fluorobenzeneDelepine Reaction or Ammonolysis

This table presents hypothetical synthetic routes based on established chemical reactions.

Incorporation of this compound as a Building Block in Complex Chemical Structures

The reactivity of the primary amine and the specific electronic properties conferred by the substituted aromatic ring make this compound an attractive building block for more complex molecules.

Fluorinated aromatic compounds are of immense interest in medicinal chemistry. The incorporation of fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Benzaldehyde derivatives, which can be accessed from benzylamines, are known to possess diverse biological activities, including antimicrobial and anticancer properties. ontosight.ai

This compound serves as a precursor to such valuable scaffolds. The benzylamine (B48309) can be converted into a wide array of functional groups, enabling its integration into larger, more complex drug-like molecules. For example, multidentate benzyldiamine derivatives have been synthesized and shown to have a high affinity for β-amyloid aggregates, which are implicated in cerebral amyloid angiopathy. nih.gov The unique 2,3-difluoro-4-ethoxy substitution pattern of the title compound can be exploited to fine-tune the electronic and steric properties of these larger scaffolds.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials with a wide range of applications, including catalysis and gas storage. The synthesis of these frameworks often relies on the condensation of multitopic organic linkers. Benzylamine and its derivatives can serve as such linkers.

For instance, research has shown that benzylamine can undergo photocatalytic oxidative coupling to form imines, a reaction that can be catalyzed by MOFs. fluorochem.co.ukbldpharm.comtechnologypublisher.com The primary amine of this compound can participate in similar condensation reactions with aldehydes or other carbonyl compounds to form the imine bonds that constitute the backbone of certain COFs. snmjournals.org The fluorinated and ethoxylated phenyl ring would then be oriented into the pores of the framework, imparting specific chemical properties (e.g., hydrophobicity, catalytic activity) to the internal surface of the material. The use of functionalized benzylamines allows for the rational design of these advanced materials. nih.gov

Role in the Development of Advanced Research Probes

The structural features of this compound make it a promising candidate for derivatization into specialized probes for biological research and medical imaging.

Fluorescent probes are indispensable tools in biomedical research for visualizing biological structures and processes. These probes typically consist of a fluorophore (a molecule that emits light upon excitation) linked to a targeting moiety. Benzothiazole derivatives, for example, have been developed as fluorescent probes for the detection of protein aggregates like β-amyloid and α-synuclein. nih.gov Similarly, other heterocyclic systems are used for detecting analytes like hydrazine. rsc.org

Table 2: Conceptual Design of Fluorescent Probes from this compound

Probe ComponentFunctionExample MoietyLinkage to Benzylamine
Fluorophore Emits lightBenzothiazole, RhodamineAmide or Imine bond
Targeting Group Binds to biological targetPeptide, Small Molecule InhibitorCovalent linkage
Linker Connects componentsAlkyl or Polyethylene Glycol ChainAttached to benzylamine nitrogen

This table outlines a conceptual framework for designing fluorescent probes.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). technologypublisher.com The development of novel ¹⁸F-labeled PET probes is a major focus of radiopharmaceutical chemistry.

Fluorinated benzylamine derivatives have been explored as PET radioligands. For example, ¹⁸F-labeled analogues of N,N-dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine (4-F-ADAM) have been investigated as agents for imaging the serotonin (B10506) transporter in the brain. snmjournals.org The presence of a fluorine atom in the target molecule provides a site for direct radiolabeling via nucleophilic substitution with [¹⁸F]fluoride. While direct labeling of an existing C-F bond is challenging, late-stage fluorination methods are being developed that can introduce ¹⁸F into C-H bonds, including benzylic positions. nih.govresearchgate.net Alternatively, a precursor molecule could be synthesized where the ethoxy group is replaced by a suitable leaving group for radiofluorination. Given the interest in fluorinated molecules for PET, nih.gov [¹⁸F]this compound or its derivatives are plausible targets for development as novel PET imaging agents.

Influence of Fluorine Substitution on Reactivity and Molecular Recognition in Scaffold Design

The presence of two fluorine atoms on the aromatic ring of this compound profoundly impacts its chemical behavior and its utility in the design of bioactive scaffolds. Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere for hydrogen, yet it imparts significantly different electronic properties to the molecule.

The ortho and meta positioning of the fluorine atoms (relative to the aminomethyl group) creates a distinct electron-withdrawing effect on the phenyl ring. This electronic modulation can influence the pKa of the benzylamine's amino group, thereby affecting its ionization state at physiological pH. This is a critical factor in molecular recognition, as the ability of the amino group to act as a hydrogen bond donor or acceptor is often pivotal for binding to biological targets such as enzymes and receptors.

Furthermore, the carbon-fluorine bond is exceptionally strong and can enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. In the context of scaffold design, this means that derivatives of this compound may exhibit improved pharmacokinetic profiles.

The 4-ethoxy group, in contrast to the electron-withdrawing fluorine atoms, is an electron-donating group. This electronic opposition can create a polarized aromatic system, potentially enhancing interactions with target proteins. The ethoxy group can also serve as a hydrogen bond acceptor and its lipophilicity can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The synthesis of related compounds, such as 4-ethoxy-2,3-difluorophenol, highlights the chemical tractability of this substitution pattern for creating intermediates used in liquid crystal and pharmaceutical applications. google.com

Structure-Activity Relationship (SAR) Studies in Synthetic Design (Methodological Perspective)

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and involve the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. From a methodological standpoint, the exploration of derivatives of this compound would follow a rational and iterative process.

The initial step in a typical SAR campaign for a scaffold like this compound would involve the synthesis of a focused library of analogues. This process often begins with the synthesis of the core scaffold. For example, the synthesis of 2,4-difluorobenzylamine can be achieved from m-difluorobenzene through a series of reactions including the introduction of a chloromethyl group, reaction with urotropine to form a quaternary ammonium (B1175870) salt, and subsequent hydrolysis. google.com

Once the core scaffold is obtained, synthetic efforts would focus on modifying the primary amine and potentially the ethoxy group. For example, the primary amine of this compound can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. Each new derivative would then be tested for its biological activity.

The data generated from these assays are then analyzed to establish a relationship between the structural modifications and the observed activity. This analysis can be qualitative, identifying which structural features are beneficial or detrimental to activity, or quantitative, using computational methods to build predictive models (QSAR).

A hypothetical SAR study on derivatives of this compound might explore how changes in the substituent on the amino group affect binding affinity to a target protein. The findings could be tabulated to provide a clear overview of the SAR.

CompoundR Group (on Amino)Hypothetical IC50 (nM)Key Observations
1-H500Baseline activity of the primary amine.
2-CH3250Small alkyl group improves activity.
3-C(O)CH3100Acetyl group significantly enhances potency, suggesting a key hydrogen bond acceptor interaction.
4-C(O)Ph300Bulky benzoyl group is less tolerated than the smaller acetyl group.
5-SO2CH3800Sulfonamide is detrimental to activity.

This iterative cycle of synthesis, testing, and analysis allows medicinal chemists to refine the molecular structure to maximize potency and selectivity while minimizing off-target effects and toxicity.

Computational and Theoretical Investigations of 4 Ethoxy 2,3 Difluorobenzylamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound. Density Functional Theory (DFT) is a powerful tool for this purpose, providing a good balance between accuracy and computational cost.

Density Functional Theory (DFT) Applications for Molecular Description

For the analogous compound, 4-ethoxy-2,3-difluorobenzamide (B1393347), Density Functional Theory (DFT) calculations were performed using the B3LYP functional with various basis sets. nih.govnih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used as it incorporates both exchange and correlation effects. Such calculations are instrumental in predicting the geometric and electronic properties of molecules. A similar approach would be appropriate for a detailed molecular description of 4-ethoxy-2,3-difluorobenzylamine.

Analysis of Molecular Geometries and Conformational Preferences

The optimized molecular structure of 4-ethoxy-2,3-difluorobenzamide was determined using DFT calculations. nih.gov These calculations revealed that the molecule is non-planar and belongs to the C1 point group symmetry. nih.gov For this compound, a similar non-planar geometry would be expected. The bond lengths and angles would be influenced by the presence of the ethoxy and difluoro substituents on the benzene (B151609) ring, as well as the benzylamine (B48309) group. The C-C bond lengths within the aromatic ring are expected to be around 1.40 Å, indicating π-electron delocalization. nih.gov The conformational preferences, particularly around the C-O and C-N bonds, would be determined by steric and electronic interactions, which can be explored through potential energy surface (PES) scans.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. nih.gov

For 4-ethoxy-2,3-difluorobenzamide, the HOMO-LUMO energy gap was calculated to understand its chemical reactivity and intermolecular charge transfer characteristics. nih.govnih.gov A smaller energy gap generally implies higher reactivity. nih.gov The HOMO is typically localized on the electron-rich parts of the molecule, making it susceptible to electrophilic attack, while the LUMO is on the electron-deficient regions, indicating sites for nucleophilic attack. In this compound, the nitrogen atom of the amine group would likely contribute significantly to the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to the benzamide (B126), thereby suggesting higher reactivity.

Table 1: Frontier Molecular Orbital Energies and Related Parameters for 4-Ethoxy-2,3-difluorobenzamide (Illustrative for this compound)

ParameterValue (eV)
EHOMO-6.77
ELUMO-1.74
Energy Gap (ΔE)5.03

Data is for 4-ethoxy-2,3-difluoro benzamide and serves as an illustrative example. The values for this compound are expected to differ due to the change in the functional group.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Assessment

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the MEP of 4-ethoxy-2,3-difluorobenzamide, the negative potential is concentrated around the electronegative oxygen and fluorine atoms, while the positive potential is located around the hydrogen atoms. nih.govnih.gov For this compound, a similar pattern would be anticipated, with a significant region of negative potential around the nitrogen atom of the amine group, making it a primary site for electrophilic attack. The hydrogen atoms of the amine group would exhibit positive potential.

Chemical Reactivity Descriptors and Prediction of Active Sites

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule.

Assessment of Local and Global Softness/Hardness

These parameters are calculated using the energies of the HOMO and LUMO. For 4-ethoxy-2,3-difluorobenzamide, these descriptors were used to assess its reactivity. nih.gov The same principles apply to this compound. The presence of the more basic and less electron-withdrawing amine group in place of the amide group would likely decrease the hardness and increase the softness of the molecule, suggesting greater reactivity.

Local softness and hardness can be used to identify the most reactive sites within the molecule for nucleophilic and electrophilic attacks. nih.gov

Table 2: Global Reactivity Descriptors (Illustrative for this compound)

DescriptorFormula
Chemical Hardness (η)(ELUMO - EHOMO) / 2
Chemical Softness (S)1 / (2η)
Electronegativity (χ)-(EHOMO + ELUMO) / 2
Chemical Potential (μ)

These formulas are used to calculate the global reactivity descriptors from HOMO and LUMO energies.

Investigation of Intermolecular Charge Transfer

Theoretical Studies on Intermolecular Interactions

Comprehensive theoretical studies focusing on the intermolecular interactions of this compound have not been extensively reported. Such studies are fundamental to understanding the behavior of the compound in condensed phases and its interaction with other molecules.

Hydrogen Bonding Analysis

While general principles suggest that the amine (-NH2) group in this compound can act as a hydrogen bond donor and the fluorine and oxygen atoms can act as hydrogen bond acceptors, specific computational analyses of these interactions are not found in the available research. Hydrogen bonding is a critical factor in determining the supramolecular architecture and physicochemical properties of molecular solids.

Dimer Structure Investigations

Theoretical investigations into the dimer structures of this compound are not present in the public research domain. The study of dimer formation is important for understanding the initial stages of aggregation and crystallization, providing insight into the most stable intermolecular arrangements. For a related compound, 4-ethoxy-2,3-difluoro benzamide, density functional theory (DFT) has been used to evaluate the intermolecular hydrogen bond in its dimer structure. nih.govnih.gov

Theoretical Prediction of Spectroscopic Parameters

Specific theoretical predictions of the spectroscopic parameters (such as IR, Raman, and NMR spectra) for this compound are not available in the reviewed literature. Theoretical calculations, often performed using DFT, are a powerful tool for assigning experimental spectra and understanding the relationship between molecular structure and spectroscopic properties. For the related benzamide, vibrational analysis has been performed using DFT, and the results showed good agreement with experimental FT-IR and Raman spectra. nih.govnih.govresearchgate.netresearchgate.net

Spectroscopic Characterization Techniques in Research for 4 Ethoxy 2,3 Difluorobenzylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Ethoxy-2,3-difluorobenzylamine. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

Advanced 1H, 13C, and 19F NMR for Complete Structural Elucidation

A complete structural elucidation of this compound relies on a combination of ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring atoms. Key expected signals include those for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the benzylamine (B48309) methylene protons (a singlet), and the aromatic protons. The aromatic region would show complex splitting patterns due to coupling with both other protons and the fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. Signals would be expected for the two carbons of the ethoxy group, the methylene carbon of the benzylamine group, and the carbons of the difluorobenzyl ring. The carbons directly bonded to fluorine atoms would appear as doublets, and their chemical shifts would be significantly influenced by the high electronegativity of fluorine.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, two distinct signals would be anticipated for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (both F-F and F-H) are highly sensitive to the electronic environment and substitution pattern on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
CH₃ (ethoxy) ~1.4 Triplet
OCH₂ (ethoxy) ~4.1 Quartet
CH₂ (benzyl) ~3.8 Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
CH₃ (ethoxy) ~15
OCH₂ (ethoxy) ~65
CH₂ (benzyl) ~39
Aromatic C-H ~110 - 120
Aromatic C-F ~140 - 155 (d)
Aromatic C-O ~150

Note: Predicted data is based on computational models and data from similar structures. Experimental values may vary.

NMR-Based Studies of Conformational Dynamics and Tautomerism

While tautomerism is not expected for this compound, NMR spectroscopy can be employed to study its conformational dynamics. Variable temperature (VT) NMR experiments could reveal information about the rotational barriers of the ethoxy and benzylamine groups. Changes in the NMR spectra at different temperatures can provide insights into the preferred conformations and the energy barriers between them.

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational modes include:

N-H stretching: Around 3300-3400 cm⁻¹ for the primary amine.

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches from the ethoxy and benzyl (B1604629) groups just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ range.

C-O stretching: Associated with the ethoxy group, typically around 1040-1250 cm⁻¹.

For the related compound, 4-ethoxy-2,3-difluoro benzamide (B126), experimental and theoretical FT-IR studies have been conducted, providing a basis for comparison. researchgate.netresearchgate.net

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds. In the Raman spectrum of this compound, the symmetric vibrations of the aromatic ring and the C-F bonds would be prominent. Theoretical calculations on the related 4-ethoxy-2,3-difluoro benzamide have been used to assign Raman active modes. researchgate.net

Table 3: Key Expected Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Technique
N-H Stretch 3300-3400 IR
Aromatic C-H Stretch >3000 IR, Raman
Aliphatic C-H Stretch <3000 IR, Raman
Aromatic C=C Stretch 1450-1600 IR, Raman
C-F Stretch 1100-1300 IR

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. The fragmentation pattern would likely involve the loss of the ethoxy group, the benzylamine side chain, and potentially fluorine atoms, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound. For this compound (C₉H₁₁F₂NO), the expected exact mass would be calculated and compared with the experimental value to confirm its composition.

Table 4: Mentioned Compounds

Compound Name
This compound

X-ray Crystallography for Solid-State Structure Determination

Confirmation of Absolute and Relative Stereochemistry and Substitution Patterns

A primary application of X-ray crystallography is the unequivocal confirmation of a molecule's connectivity and spatial arrangement. For this compound, the technique would definitively verify the substitution pattern on the aromatic ring, confirming the placement of the ethoxy group at the C4 position and the two fluorine atoms at the C2 and C3 positions, relative to the benzylamine moiety at C1. This is achieved by directly visualizing the atomic positions in the final structural model, leaving no ambiguity, which can be a limitation in other analytical methods like NMR, where interpretation relies on chemical shift predictions and coupling patterns. pnas.orgnih.gov Single-crystal X-ray diffraction analysis of related complex aromatic systems has been shown to confirm the precise location of substituents on various ring structures. pnas.orgbeilstein-journals.org

Furthermore, this compound possesses a stereogenic center at the benzylic carbon (the carbon atom bonded to the benzene ring and the amine group). This gives rise to the possibility of two enantiomers, (R)- and (S)-4-Ethoxy-2,3-difluorobenzylamine. While a standard diffraction experiment on a racemic mixture would provide the relative stereochemistry, an analysis performed on an enantiomerically pure crystal allows for the determination of the absolute configuration. nih.govspringernature.comresearchgate.net This is typically achieved by carefully analyzing the anomalous dispersion effects of the scattered X-rays. researchgate.net The Flack parameter is a critical value calculated from the diffraction data that indicates whether the determined structure corresponds to the correct absolute configuration; a value close to zero for a known enantiopure sample confirms the assignment. soton.ac.ukresearchgate.net This method is considered the gold standard for assigning the absolute stereochemistry of chiral molecules. nih.gov

Analysis of Crystal Packing and Intermolecular Forces

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules arrange themselves to form a crystal lattice. This arrangement, known as crystal packing, is governed by a complex interplay of intermolecular forces. acs.org Understanding these forces is essential for predicting and explaining the physical properties of the solid material, such as melting point, solubility, and stability.

In the case of this compound, the crystal structure would likely be stabilized by a variety of non-covalent interactions. The primary amine group is a strong hydrogen bond donor and would be expected to form N-H···N or N-H···O hydrogen bonds, the latter involving the oxygen of the ethoxy group from a neighboring molecule. The presence of fluorine atoms introduces the possibility of other significant, albeit weaker, interactions. researchgate.net Studies on fluorinated aromatic compounds show that C-H···F interactions are common and can play a crucial role in directing the supramolecular assembly. nih.govacs.orged.ac.uk The behavior of organic fluorine in crystal packing is often different from that of other halogens, with a preference for forming C-H···F interactions over F···F contacts. acs.org

The analysis would also investigate the presence of F···F contacts and π-π stacking interactions between the aromatic rings of adjacent molecules. mdpi.comnih.gov The fluorination of aromatic rings is known to influence their electrostatic potential, which can alter the geometry of π-π stacking from a face-to-face to a herringbone arrangement. The cumulative effect of these varied and often subtle forces, including dispersion, dictates the final, most thermodynamically stable crystal structure. aip.org Hirshfeld surface analysis is a modern computational tool often used in conjunction with crystallographic data to visualize and quantify the various intermolecular contacts that stabilize the crystal packing. iucr.org

To illustrate the type of data obtained from a single-crystal X-ray diffraction experiment, the following table presents a hypothetical set of crystallographic parameters for this compound.

Table 1: Illustrative Crystallographic Data for this compound. This table shows the kind of parameters that would be determined from a single-crystal X-ray diffraction analysis. The values presented here are hypothetical and serve for illustrative purposes only, as no public crystal structure data for this specific compound is available.

ParameterHypothetical ValueDescription
Chemical Formula C₉H₁₁F₂NOThe elemental composition of the molecule.
Formula Weight 187.19 g/mol The molar mass of the compound.
Crystal System MonoclinicA crystal system defined by three unequal axes with one oblique angle.
Space Group P2₁/cThe set of symmetry operations that describe the unit cell.
a (Å) 10.123Unit cell dimension along the a-axis.
b (Å) 8.456Unit cell dimension along the b-axis.
c (Å) 12.789Unit cell dimension along the c-axis.
α (°) 90Unit cell angle.
β (°) 105.4Unit cell angle.
γ (°) 90Unit cell angle.
Volume (ų) 1055.7The volume of a single unit cell.
Z 4The number of molecules per unit cell.
Flack Parameter 0.02(4)A parameter used to determine the absolute stereochemistry of a chiral, enantiopure crystal. A value near zero indicates the correct assignment.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 4-ethoxy-2,3-difluorobenzylamine?

  • Methodology : A common approach involves functionalizing fluorinated aromatic precursors. For example, brominated intermediates (e.g., 4-ethoxy-2,3-difluorobenzyl bromide) can undergo nucleophilic substitution with ammonia or amines. Alternative routes include catalytic hydrogenation of nitrile derivatives (e.g., 4-ethoxy-2,3-difluorobenzonitrile) using palladium catalysts .
  • Key Considerations : Use anhydrous conditions to avoid hydrolysis of intermediates. Purification typically involves column chromatography or crystallization from ethanol/n-hexane mixtures .

Q. How should researchers handle this compound safely in the lab?

  • Safety Protocols : The compound is classified under UN2735 (corrosive liquids) with hazard code H314 (causes severe skin burns and eye damage). Use PPE (gloves, goggles), work in a fume hood, and avoid contact with acids or oxidizers. Neutralize spills with inert absorbents like vermiculite .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Characterization Workflow :

  • 1H/19F NMR : Resolve fluorine-induced splitting patterns to confirm substituent positions on the benzene ring.
  • IR Spectroscopy : Identify primary amine stretches (~3300 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (187.19 g/mol) and isotopic patterns from fluorine atoms .

Q. What solvents and reaction conditions optimize stability during storage?

  • Stability Guidelines : Store under inert gas (N2/Ar) at 2–8°C in amber glass vials. Avoid protic solvents (e.g., water, alcohols) to prevent amine degradation. Stability in THF or DCM has been reported for analogs .

Advanced Research Questions

Q. How can continuous-flow microreactors improve the synthesis of this compound derivatives?

  • Advanced Method : Continuous-flow systems enhance reaction control for exothermic steps (e.g., bromination or amination). A 2022 study demonstrated a 30% yield increase for a related fluorinated benzyl alcohol using microreactors, attributed to precise temperature and residence time management .
  • Design Parameters : Optimize flow rate (0.1–1.0 mL/min) and catalyst loading (e.g., Pd/C) to minimize byproducts. CFD simulations can model mixing efficiency .

Q. What strategies resolve contradictions in NMR spectral data for fluorinated benzylamine derivatives?

  • Analytical Approach : Fluorine atoms induce complex splitting in NMR. Use 2D techniques (e.g., HSQC, HMBC) to assign signals. For example, coupling between fluorine and adjacent protons (3JHF) in this compound can be resolved at high field (≥500 MHz) .
  • Case Study : Discrepancies in 19F NMR shifts (e.g., δ -120 to -140 ppm) for ortho- vs. para-fluorine substituents require referencing against internal standards like CFCl3 .

Q. How does the ethoxy group influence the biological activity of this compound in enzyme inhibition assays?

  • Mechanistic Insight : The ethoxy group enhances lipophilicity, improving membrane permeability. In a 2025 study, analogs with ethoxy substitutions showed 50% higher inhibition of cytochrome P450 enzymes compared to methoxy derivatives. Activity was measured via fluorescence-based assays using recombinant enzymes .
  • Experimental Design :

  • Dose-Response : Test concentrations from 1 nM to 100 μM.
  • Controls : Include known inhibitors (e.g., ketoconazole) and vehicle (DMSO ≤0.1%) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Modeling Framework : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can map transition states and activation energies. A 2019 study on fluorinated benzyl bromides revealed that electron-withdrawing groups (e.g., -F) lower the energy barrier for SN2 reactions .
  • Validation : Compare computed Mulliken charges with experimental reaction rates.

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.